molecular formula C21H29N3O2 B5639979 2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-pyrrolidinyl)pyridine

2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-pyrrolidinyl)pyridine

Cat. No. B5639979
M. Wt: 355.5 g/mol
InChI Key: CXURRBZDCBKKEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves nickel-catalyzed enantioselective reductive cyclization of N-alkynones, providing an efficient method to synthesize derivatives with chiral tertiary alcohols under mild conditions (Liu et al., 2018). Additionally, Piperidine-mediated cyclizations facilitate the formation of complex structures from simple precursors (Zhang et al., 2021).

Molecular Structure Analysis

The structural details can involve various conformations depending on the substituents and ring size. For instance, compounds with similar structures exhibit conformations such as twisted chair and twisted envelope structures, which are influenced by substituents and interactions like hydrogen bonding (Sundar et al., 2011).

Chemical Reactions and Properties

2-(1-{[1-(Cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-pyrrolidinyl)pyridine can undergo various chemical reactions such as cyclizations and substitutions. Reactions with donor-acceptor cyclopropanes or cyclobutanes in the presence of MgI2 provide a pathway to synthesize unsubstituted pyrrolidines and piperidines (Garve et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, pyridine is known to be flammable and harmful if swallowed .

properties

IUPAC Name

cyclopentyl-[4-(2-pyridin-2-ylpyrrolidine-1-carbonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c25-20(16-6-1-2-7-16)23-14-10-17(11-15-23)21(26)24-13-5-9-19(24)18-8-3-4-12-22-18/h3-4,8,12,16-17,19H,1-2,5-7,9-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXURRBZDCBKKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)C(=O)N3CCCC3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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